molecular formula C19H24N4O2 B5571534 (1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5571534
M. Wt: 340.4 g/mol
InChI Key: VTPRGDMEFPLVRE-WMLDXEAASA-N
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Description

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique structure that includes an oxazole ring, a pyridine ring, and a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the pyridine moiety, and the construction of the diazabicyclo nonane core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of (1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-3-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-15-9-18(25-21-15)13-22-10-14-6-7-17(12-22)23(19(14)24)11-16-5-3-4-8-20-16/h3-5,8-9,14,17H,2,6-7,10-13H2,1H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPRGDMEFPLVRE-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=C1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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